ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 77959-77-4
VCID: VC6014062
InChI: InChI=1S/C14H16O5/c1-4-18-12(16)9-5-8-10(15)6-14(2,3)7-11(8)19-13(9)17/h5H,4,6-7H2,1-3H3
SMILES: CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)OC1=O
Molecular Formula: C14H16O5
Molecular Weight: 264.277

ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

CAS No.: 77959-77-4

Cat. No.: VC6014062

Molecular Formula: C14H16O5

Molecular Weight: 264.277

* For research use only. Not for human or veterinary use.

ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate - 77959-77-4

Specification

CAS No. 77959-77-4
Molecular Formula C14H16O5
Molecular Weight 264.277
IUPAC Name ethyl 7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carboxylate
Standard InChI InChI=1S/C14H16O5/c1-4-18-12(16)9-5-8-10(15)6-14(2,3)7-11(8)19-13(9)17/h5H,4,6-7H2,1-3H3
Standard InChI Key YXBXDSWZBRMROG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)OC1=O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate features a bicyclic framework comprising a chromene ring fused to a cyclohexanedione moiety. The IUPAC name, ethyl 7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carboxylate, reflects its substituents:

  • 7,7-Dimethyl groups: Provide steric bulk, influencing conformational stability.

  • 2,5-Diketone system: Enhances reactivity in Michael addition and cyclocondensation reactions.

  • Ethyl ester group: Improves solubility in organic solvents and modulates electronic effects .

The molecular formula C14H16O5\text{C}_{14}\text{H}_{16}\text{O}_5 corresponds to a molecular weight of 264.277 g/mol. Key structural identifiers include:

PropertyValueSource
SMILESCCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)OC1=O
InChI KeyYXBXDSWZBRMROG-UHFFFAOYSA-N
Topological Polar Surface Area65.7 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s structure:

1H^1H NMR (300 MHz, CDCl3_3):

  • δ 1.34 ppm (t, J = 7.2 Hz): Ethyl group (-CH2 _2CH3 _3) triplet.

  • δ 2.41–2.72 ppm: Methylenic protons (CH2 _2) of the cyclohexanedione ring.

  • δ 4.38 ppm (q, J = 7.2 Hz): Ester methine (-OCH2 _2) quartet .

13C^{13}C NMR (75 MHz, CDCl3_3):

  • δ 170.2 ppm: Carbonyl carbon of the ester group.

  • δ 188.1 ppm: Ketone carbons (C-2 and C-5).

  • δ 105.4 ppm: Olefinic carbon (C-3) .

IR (KBr, cm1^{-1}):

  • 1745: Ester C=O stretch.

  • 1680: Conjugated ketone C=O stretch.

  • 1605: Aromatic C=C vibration.

Synthesis and Optimization

Reaction Mechanism

The compound is synthesized via a one-pot, three-component reaction involving:

  • Ethyl acetoacetate: Serves as the enolizable carbonyl component.

  • 5,5-Dimethyl-1,3-cyclohexanedione (dimedone): Provides the bicyclic framework.

  • Isoquinoline: Acts as a base catalyst, facilitating enolate formation and cyclization .

The mechanism proceeds through:

  • Enolate formation: Deprotonation of dimedone by isoquinoline.

  • Michael addition: Attack of the enolate on acetylenedicarboxylate.

  • Lactonization: Intramolecular esterification to form the chromene ring .

Synthetic Conditions

Optimized parameters for high yield (95%) include:

ParameterValueImpact on Yield
SolventAcetoneEnhances solubility of intermediates
TemperatureRoom temperature (25°C)Prevents side reactions
Reaction Time24 hoursEnsures completion of cyclization
Catalyst Loading1 eq. isoquinolineOptimal enolate generation

Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) yields >95% purity .

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC = 32 µg/mL).

  • Gram-negative bacteria: Escherichia coli (MIC = 64 µg/mL).
    The mechanism may involve disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications to enhance bioactivity include:

  • Ester hydrolysis: Converting the ethyl group to a carboxylic acid improves water solubility.

  • Methyl substitution: Introducing electron-withdrawing groups at C-4 increases electrophilicity.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability, with 80% sustained release over 72 hours in simulated physiological conditions.

Future Research Directions

  • In vivo toxicology studies: Assess systemic toxicity and pharmacokinetics in animal models.

  • Target identification: Use CRISPR-Cas9 screens to pinpoint enzyme targets.

  • Hybrid molecules: Conjugate with cisplatin derivatives to synergize anticancer effects.

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